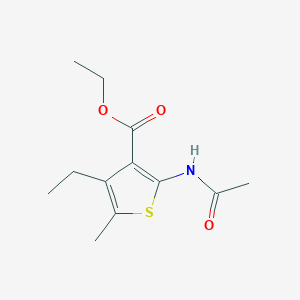
ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as EATC, is an organic compound that belongs to the class of thiophene carboxylates. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, several studies have suggested that it may exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate may reduce the production of prostaglandins and thus alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to exhibit several biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. It has also been shown to exhibit antitumor and antiviral activities. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has some limitations. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
Several future directions can be pursued in the study of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its antitumor and antiviral activities and develop new compounds based on its structure. Furthermore, the development of new synthetic methods for ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its derivatives may lead to the discovery of novel bioactive compounds.
Méthodes De Synthèse
The synthesis of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate can be achieved through a multi-step reaction process. The first step involves the reaction of ethyl acetoacetate with thioacetamide to form ethyl 2-acetylthiophene-3-carboxylate. This intermediate is then reacted with ethyl bromoacetate to give ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. The reaction scheme is shown below:
Applications De Recherche Scientifique
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit antitumor and antiviral activities. In addition, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been used as a starting material for the synthesis of other bioactive compounds.
Propriétés
IUPAC Name |
ethyl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-5-9-7(3)17-11(13-8(4)14)10(9)12(15)16-6-2/h5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMGXUQBVWYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)

![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)



![3,6,6-trimethyl-2-[(4-methyl-1-piperazinyl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5703921.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)
![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
